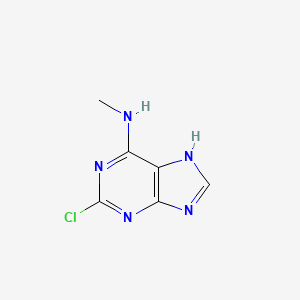

2-Chloro-6(methylamino)purine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-N-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAVUEFUPHOGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404544 | |

| Record name | 2-Chloro-6(methylamino)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-02-3 | |

| Record name | 82499-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6(methylamino)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 2-Chloro-6-(methylamino)purine, a purine derivative of interest to researchers in medicinal chemistry and drug development. The information is curated for scientists and professionals engaged in chemical and biological research.

Core Chemical Properties

2-Chloro-6-(methylamino)purine is a solid organic compound.[1] Its core chemical and physical properties are summarized in the table below. A high melting point of over 300 °C is indicative of its thermal stability.[1]

| Property | Value | Reference |

| IUPAC Name | 2-chloro-N-methyl-9H-purin-6-amine | |

| Synonyms | 2-Chloro-6-(methylamino)purine | |

| CAS Number | 82499-02-3 | |

| Molecular Formula | C₆H₆ClN₅ | |

| Molecular Weight | 183.60 g/mol | |

| Melting Point | >300 °C | [1] |

| Form | Solid | [1] |

| SMILES String | CNc1nc(Cl)nc2[nH]cnc12 | |

| InChI Key | RIAVUEFUPHOGJY-UHFFFAOYSA-N |

Spectroscopic Data

Expected ¹H NMR Spectral Data:

-

A signal corresponding to the methyl protons (CH₃) attached to the nitrogen.

-

Signals for the N-H proton of the methylamino group.

-

A signal for the C8-H proton of the purine ring.

-

A signal for the N9-H proton of the purine ring.

Expected ¹³C NMR Spectral Data:

-

A signal for the methyl carbon (CH₃).

-

Signals for the carbon atoms of the purine ring (C2, C4, C5, C6, C8). The chemical shifts will be influenced by the electronegative chlorine atom and the electron-donating methylamino group.

Expected FT-IR Spectral Data:

-

Characteristic N-H stretching vibrations for the amino group.

-

C-N stretching vibrations.

-

C=N and C=C stretching vibrations characteristic of the purine ring system.

-

C-Cl stretching vibrations.

Expected Mass Spectrometry Data:

-

A molecular ion peak corresponding to the molecular weight of the compound (183.60 g/mol ).

-

Characteristic fragmentation patterns involving the loss of the chloro and methylamino groups.

Experimental Protocols

Proposed Synthesis of 2-Chloro-6-(methylamino)purine

A detailed experimental protocol for the synthesis of 2-Chloro-6-(methylamino)purine is not explicitly available. However, a plausible synthetic route can be devised based on the well-established reactivity of 2,6-dichloropurine, a common starting material in purine chemistry.[3][4][5] The proposed method involves a nucleophilic substitution reaction where one of the chlorine atoms of 2,6-dichloropurine is selectively replaced by a methylamino group.

Reaction:

Materials:

-

2,6-Dichloropurine

-

Methylamine (solution in a suitable solvent, e.g., ethanol or THF)

-

A suitable organic solvent (e.g., ethanol, isopropanol, or THF)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

Procedure:

-

Dissolution: Dissolve 2,6-dichloropurine in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Base: Add an equimolar amount of a non-nucleophilic base to the solution.

-

Addition of Methylamine: Slowly add a slight excess of the methylamine solution to the reaction mixture at room temperature. The 6-position of the purine ring is generally more susceptible to nucleophilic attack than the 2-position, allowing for selective substitution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the salt of the base) has formed, remove it by filtration.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-Chloro-6-(methylamino)purine by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.

dot

Biological Activity and Signaling Pathways

Inhibition of Xanthine Oxidase

2-Chloro-6-(methylamino)purine is structurally similar to endogenous purines and is a potent inhibitor of xanthine oxidase.[6] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[7] Inhibition of this enzyme can lead to a decrease in the production of uric acid, a mechanism that is therapeutically relevant in the management of hyperuricemia and gout.[6][8]

While specific kinetic parameters for the inhibition of xanthine oxidase by 2-Chloro-6-(methylamino)purine are not available in the reviewed literature, the table below provides kinetic data for other known purine-based xanthine oxidase inhibitors for comparative purposes.[6]

| Inhibitor | Substrate | IC₅₀ (µM) | Kᵢ (µM) |

| Allopurinol | Xanthine | 2.36 ± 0.03 | - |

| Allopurinol | 6-Mercaptopurine | 1.92 ± 0.03 | - |

| 2-amino-6-hydroxy-8-mercaptopurine | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 |

| 2-amino-6-hydroxy-8-mercaptopurine | 6-Mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 |

| 2-amino-6-purinethiol | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 |

| 2-amino-6-purinethiol | 6-Mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 |

Purine Catabolism Pathway and Site of Inhibition

The following diagram illustrates the purine catabolism pathway, highlighting the central role of xanthine oxidase and the point of inhibition by compounds like 2-Chloro-6-(methylamino)purine.

dot

Safety and Handling

2-Chloro-6-(methylamino)purine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Damage (Category 1)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, call a poison center or doctor if you feel unwell.

Store in a well-ventilated place. Keep container tightly closed.

Applications in Research and Drug Development

Purine analogs are a significant class of compounds in medicinal chemistry with applications as antiviral, anticancer, and anti-inflammatory agents.[6][9] The structural features of 2-Chloro-6-(methylamino)purine make it an interesting candidate for further investigation in several areas:

-

Lead Compound for Xanthine Oxidase Inhibitors: Its potent inhibitory activity against xanthine oxidase suggests it could serve as a lead compound for the development of new drugs to treat gout and other conditions associated with hyperuricemia.[6]

-

Probe for Purinergic Signaling: As a purine derivative, it may interact with purinergic receptors (P1 and P2), which are involved in a wide range of physiological and pathological processes. Further studies are needed to explore its effects on these signaling pathways.

-

Intermediate in Organic Synthesis: The reactive chloro and amino groups provide handles for further chemical modifications, allowing for the synthesis of a library of related purine derivatives for structure-activity relationship (SAR) studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. | Sigma-Aldrich [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]

- 6. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purine metabolism - Wikipedia [en.wikipedia.org]

- 8. Kinetic study on the inhibition of xanthine oxidase by extracts from two selected Algerian plants traditionally used for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(methylamino)purine

For researchers, scientists, and professionals in drug development, 2-Chloro-6-(methylamino)purine is a crucial molecule, often serving as a key intermediate in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, focusing on a robust and well-documented two-step approach. The synthesis involves the initial preparation of the precursor 2,6-dichloropurine, followed by a selective nucleophilic substitution with methylamine.

Core Synthesis Pathway

The primary route for the synthesis of 2-Chloro-6-(methylamino)purine is a sequential process that begins with the formation of 2,6-dichloropurine, which is then selectively aminated. The C6 position of 2,6-dichloropurine is significantly more reactive towards nucleophilic attack than the C2 position, allowing for a controlled, stepwise substitution. This regioselectivity is a key principle underpinning this synthetic strategy.

Step 1: Synthesis of 2,6-Dichloropurine

A common and effective method for the preparation of 2,6-dichloropurine involves the diazotization of 2-amino-6-chloropurine followed by a Sandmeyer-type reaction. This method is well-documented and offers good yields.

Experimental Protocol: Synthesis of 2,6-Dichloropurine

This protocol is adapted from established procedures found in patent literature.

Materials:

-

2-amino-6-chloropurine

-

35% Aqueous Hydrochloric Acid

-

Sodium Nitrite

-

Water

-

Acetonitrile

-

Sodium Hydroxide (approx. 40% aqueous solution)

Procedure:

-

In a suitable reaction vessel, add 33.9 g (0.20 mol) of 2-amino-6-chloropurine to 209.4 g of 35% aqueous hydrochloric acid (2.00 mol).

-

Prepare a solution of 17.9 g (0.26 mol) of sodium nitrite in 30 mL of water.

-

Slowly add the sodium nitrite solution to the 2-amino-6-chloropurine mixture while maintaining the temperature between 15°C and 20°C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

After the reaction is complete, dilute the solution with 300 mL of water.

-

Carefully adjust the pH of the solution to 13 by the slow addition of an approximately 40% aqueous sodium hydroxide solution.

-

Extract the aqueous solution with acetonitrile (400 mL) seven times.

-

Combine the organic extracts and concentrate under reduced pressure to obtain the crude 2,6-dichloropurine.

-

The crude product can be further purified by recrystallization.

Quantitative Data for 2,6-Dichloropurine Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-amino-6-chloropurine | US6455696B2 |

| Yield | 52.9% - 70.6% (reported in various examples) | US6455696B2 |

| Reaction Time | 1 - 2 hours | US6455696B2 |

| Reaction Temperature | 10°C - 40°C | US6455696B2 |

Step 2: Selective Amination of 2,6-Dichloropurine

The second step involves the selective reaction of 2,6-dichloropurine with methylamine. The higher reactivity of the chlorine atom at the C6 position allows for a mono-substitution, yielding the desired 2-Chloro-6-(methylamino)purine.

Experimental Protocol: Synthesis of 2-Chloro-6-(methylamino)purine

This protocol is based on general procedures for the selective amination of 2,6-dichloropurine.

Materials:

-

2,6-Dichloropurine

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Ethanol

-

Triethylamine (or another suitable base)

Procedure:

-

Dissolve 2,6-dichloropurine (1.0 equivalent) in ethanol in a reaction vessel.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base.

-

Add methylamine (1.1 equivalents) to the reaction mixture. The methylamine can be added as an aqueous solution or bubbled through the solution as a gas.

-

The reaction mixture can be heated to facilitate the reaction. A temperature of around 90°C is a good starting point, which can be achieved using conventional heating or microwave irradiation for faster reaction times.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can then be purified by column chromatography or recrystallization to yield pure 2-Chloro-6-(methylamino)purine.

Quantitative Data for Selective Amination

| Parameter | Value (Estimated) | Reference |

| Starting Material | 2,6-Dichloropurine | General procedures for selective amination |

| Reagent | Methylamine | |

| Solvent | Ethanol | |

| Base | Triethylamine | |

| Yield | 60-80% (typical for similar reactions) | Based on similar reactions with other amines |

| Reaction Time | 1.5 - 5 hours | Dependent on temperature and heating method |

| Reaction Temperature | 90°C |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall workflow for the synthesis of 2-Chloro-6-(methylamino)purine.

Caption: Chemical transformation pathway with key reagents and conditions.

Conclusion

The synthesis of 2-Chloro-6-(methylamino)purine is a well-established process that relies on the principles of aromatic substitution and the differential reactivity of the purine ring system. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate for their scientific endeavors. Careful control of reaction conditions, particularly in the selective amination step, is crucial for achieving high yields and purity of the final product.

An In-depth Technical Guide to 2-Chloro-6-(methylamino)purine (CAS 82499-02-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(methylamino)purine, a synthetic purine derivative with significant biological activities. This document consolidates available data on its chemical and physical properties, synthesis, and key applications in biomedical research. Particular focus is given to its role as a xanthine oxidase inhibitor. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their exploration of this compound's therapeutic potential.

Introduction

2-Chloro-6-(methylamino)purine is a substituted purine analog that has garnered interest in the scientific community for its biological activities. Its structure, characterized by a chlorine atom at the 2-position and a methylamino group at the 6-position of the purine ring, confers specific biochemical properties that make it a valuable tool in drug discovery and biochemical research. This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

2-Chloro-6-(methylamino)purine is a solid compound at room temperature with a melting point reported to be above 300 °C.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Chloro-6-(methylamino)purine

| Property | Value | Reference(s) |

| CAS Number | 82499-02-3 | [3] |

| Molecular Formula | C₆H₆ClN₅ | [3] |

| Molecular Weight | 183.60 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | >300 °C | [1][2] |

| SMILES | CNc1nc(Cl)nc2[nH]cnc12 | [1] |

| InChI | 1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) | [1] |

| InChIKey | RIAVUEFUPHOGJY-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of 2-Chloro-6-(methylamino)purine typically starts from a more readily available purine derivative, 2,6-dichloropurine. The chlorine atom at the 6-position is more susceptible to nucleophilic substitution than the one at the 2-position. This differential reactivity allows for the selective introduction of the methylamino group.

General Experimental Protocol for Synthesis from 2,6-Dichloropurine

This protocol describes a general method for the synthesis of 2-Chloro-6-(methylamino)purine from 2,6-dichloropurine.

Materials:

-

2,6-Dichloropurine

-

Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

-

An organic solvent (e.g., ethanol, isopropanol, or acetonitrile)

-

A base (optional, e.g., triethylamine)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine in a suitable organic solvent.

-

Nucleophilic Substitution: Add an excess of methylamine solution to the reaction mixture. The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent and excess methylamine are removed under reduced pressure. The crude product is then purified.

-

Purification: The residue is purified by column chromatography on silica gel using an appropriate solvent system to afford pure 2-Chloro-6-(methylamino)purine.

-

Characterization: The final product should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Biological Activity and Mechanism of Action

The primary reported biological activity of 2-Chloro-6-(methylamino)purine is its role as an inhibitor of xanthine oxidase.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. 2-Chloro-6-(methylamino)purine has been identified as a potent non-competitive inhibitor of xanthine oxidase.

Table 2: Xanthine Oxidase Inhibition Data

| Compound | IC₅₀ (μM) | Inhibition Type | Reference |

| 2-Chloro-6-(methylamino)purine | 10.19 ± 0.10 | Non-competitive | [4] |

| Allopurinol (Reference) | 7.82 ± 0.12 | Competitive | [4] |

The non-competitive inhibition mechanism suggests that 2-Chloro-6-(methylamino)purine binds to a site on the xanthine oxidase enzyme that is distinct from the active site where the substrate (xanthine or hypoxanthine) binds. This binding event alters the enzyme's conformation, reducing its catalytic efficiency.

Experimental Protocol for Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the inhibitory activity of a compound against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

2-Chloro-6-(methylamino)purine (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare stock solutions of the test compound and allopurinol in DMSO.

-

Prepare a working solution of xanthine oxidase in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer.

-

Add the test compound at various concentrations (serial dilutions). Include wells for a vehicle control (DMSO) and a positive control (allopurinol).

-

Add the xanthine oxidase solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-15 minutes).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the xanthine solution to all wells.

-

Immediately measure the increase in absorbance at 290-295 nm over time. The rate of absorbance increase corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

To determine the mode of inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plot analysis can be performed by varying both substrate and inhibitor concentrations.[4]

-

Potential Applications in Drug Development

The inhibitory effect of 2-Chloro-6-(methylamino)purine on xanthine oxidase makes it a compound of interest for the development of therapeutics for conditions associated with hyperuricemia, such as gout. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to evaluate its potential as a drug candidate. Additionally, substituted purines are known to interact with a variety of biological targets, including kinases and purinergic receptors. Therefore, 2-Chloro-6-(methylamino)purine and its derivatives could be explored for their potential in other therapeutic areas, such as oncology and inflammation. Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines, with GI50 values in the low micromolar range.[1]

Safety and Handling

2-Chloro-6-(methylamino)purine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also a cause of serious eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] It should be stored in a well-ventilated place.

Conclusion

2-Chloro-6-(methylamino)purine is a synthetic purine derivative with well-defined inhibitory activity against xanthine oxidase. Its non-competitive mode of action distinguishes it from some clinically used inhibitors. This technical guide provides a foundational resource for researchers, summarizing its properties, synthesis, and biological activity. Further investigation is required to fully elucidate its therapeutic potential, including detailed spectroscopic characterization, exploration of its effects on other biological targets, and in vivo efficacy and safety studies.

References

Unraveling the Molecular Intricacies of 2-Chloro-6-(methylamino)purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-(methylamino)purine is a synthetic purine derivative with recognized biochemical activity. This technical guide provides an in-depth exploration of its primary mechanism of action as a potent inhibitor of xanthine oxidase. Drawing upon the established activities of structurally analogous purine compounds, this document further posits and explores potential secondary mechanisms, including the induction of apoptosis and cell cycle arrest. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and conceptual frameworks to facilitate further research and drug development efforts centered on this molecule.

Core Mechanism of Action: Xanthine Oxidase Inhibition

The most definitively characterized mechanism of action for 2-Chloro-6-(methylamino)purine is its potent inhibition of xanthine oxidase. This enzyme plays a crucial role in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of this pathway is implicated in conditions such as gout and hyperuricemia.

The inhibitory action of 2-Chloro-6-(methylamino)purine on xanthine oxidase disrupts the normal metabolic cascade of purines. By blocking the enzymatic conversion, it leads to a reduction in the production of uric acid. The structural similarity of 2-Chloro-6-(methylamino)purine to endogenous purine substrates allows it to effectively compete for the active site of xanthine oxidase.

Table 1: Quantitative Data on Inhibition of Xanthine Oxidase by Structurally Similar Purine Analogs

| Compound | Substrate | IC50 (µM) | Ki (µM) | Km (µM) of Substrate | Reference |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | Xanthine | 17.71 ± 0.29 | 5.78 ± 0.48 | 2.65 ± 0.02 | [1][2] |

| 2-amino-6-hydroxy-8-mercaptopurine (AHMP) | 6-mercaptopurine | 0.54 ± 0.01 | 0.96 ± 0.01 | 6.01 ± 0.03 | [1][2] |

| 2-amino-6-purinethiol (APT) | Xanthine | 16.38 ± 0.21 | 6.61 ± 0.28 | 2.65 ± 0.02 | [1][2] |

| 2-amino-6-purinethiol (APT) | 6-mercaptopurine | 2.57 ± 0.08 | 1.30 ± 0.09 | 6.01 ± 0.03 | [1][2] |

Signaling Pathway: Inhibition of Purine Catabolism

The following diagram illustrates the point of intervention of 2-Chloro-6-(methylamino)purine in the purine catabolism pathway.

Caption: Inhibition of Xanthine Oxidase in the Purine Catabolism Pathway.

Hypothesized Secondary Mechanisms of Action

Based on the known biological activities of structurally related purine analogs, it is plausible that 2-Chloro-6-(methylamino)purine exerts additional cellular effects beyond xanthine oxidase inhibition. These hypothesized mechanisms, which warrant further experimental validation, include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Several purine analogs have demonstrated the ability to induce programmed cell death, or apoptosis, in various cell types, particularly in cancer cells. This is a critical mechanism for the anti-neoplastic activity of many chemotherapeutic agents. The structural resemblance of 2-Chloro-6-(methylamino)purine to these compounds suggests it may share this pro-apoptotic capability.

The induction of apoptosis by purine analogs can be mediated through various signaling cascades. One common pathway involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This can be initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis. Another potential mechanism involves the modulation of key signaling pathways that regulate cell survival, such as the PI3K/Akt and MAPK pathways. Some alkylated purines have been shown to induce apoptosis by inhibiting the pro-survival p70S6K pathway while activating the pro-apoptotic MAPK pathway.[3]

Caption: Hypothesized signaling cascade for apoptosis induction.

Cell Cycle Arrest

Purine analogs are also known to interfere with the cell cycle, leading to arrest at specific checkpoints. This disruption of cell proliferation is a key therapeutic strategy in cancer treatment. Given its purine scaffold, 2-Chloro-6-(methylamino)purine may possess the ability to halt cell cycle progression. Studies on other substituted purines have indicated that they can act as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[4] Inhibition of CDKs, such as CDK1 and CDK2, can lead to cell cycle arrest, often at the G2/M transition.[5]

The G2/M checkpoint is a critical control point that ensures DNA is properly replicated before the cell enters mitosis. Purine analogs can induce G2/M arrest through the modulation of the CDK1/Cyclin B complex. This can occur through various mechanisms, including the activation of DNA damage response pathways involving ATM and Chk2, leading to the inhibitory phosphorylation of CDK1.[6]

Caption: Hypothesized pathway for G2/M cell cycle arrest.

Experimental Protocols

To facilitate the investigation of the proposed mechanisms of action for 2-Chloro-6-(methylamino)purine, the following detailed experimental protocols are provided.

Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of 2-Chloro-6-(methylamino)purine against xanthine oxidase.

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

2-Chloro-6-(methylamino)purine

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

-

Reagent Preparation:

-

Prepare a stock solution of 2-Chloro-6-(methylamino)purine and allopurinol in DMSO.

-

Prepare a working solution of xanthine oxidase (e.g., 0.1 units/mL) in potassium phosphate buffer.

-

Prepare a substrate solution of xanthine (e.g., 100 µM) in potassium phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 140 µL buffer + 10 µL DMSO.

-

Control: 130 µL buffer + 10 µL DMSO + 10 µL xanthine oxidase solution.

-

Test Compound: 130 µL buffer + 10 µL of 2-Chloro-6-(methylamino)purine solution (at various concentrations) + 10 µL xanthine oxidase solution.

-

Positive Control: 130 µL buffer + 10 µL of allopurinol solution (at various concentrations) + 10 µL xanthine oxidase solution.

-

-

Incubation: Incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation: Add 50 µL of the xanthine substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of uric acid formation (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of blank) - (Rate of sample - Rate of blank)] / (Rate of control - Rate of blank) * 100

-

Calculate the IC50 value from the dose-response curve.

-

References

- 1. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of structurally related flavonoids on cell cycle progression of human melanoma cells: regulation of cyclin-dependent kinases CDK2 and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Chloro-6-(methylamino)purine: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of a Purine Analog with Therapeutic Potential

This technical guide provides a comprehensive overview of the biological activity of 2-Chloro-6-(methylamino)purine, a synthetic purine derivative with potential applications in therapeutic development, particularly in the field of oncology. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, quantitative biological data, and experimental evaluation of this class of compounds.

Introduction: The Therapeutic Promise of Purine Analogs

Purine analogs represent a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of biological activities, including antiviral, immunosuppressive, and anticancer effects. Their structural similarity to endogenous purines allows them to interfere with essential cellular processes such as DNA and RNA synthesis, cellular signaling, and energy metabolism. The substitution pattern on the purine ring is a key determinant of their biological targets and overall efficacy. 2-Chloro-6-(methylamino)purine, a member of the 2,6-disubstituted purine family, has emerged as a compound of interest due to its potential to modulate the activity of key enzymes involved in cell cycle regulation and proliferation.

Mechanism of Action: Targeting the Engine of Cell Proliferation

The primary mechanism of action for many purine analogs, including those structurally related to 2-Chloro-6-(methylamino)purine, involves the inhibition of cyclin-dependent kinases (CDKs).[1] CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the progression of the cell cycle.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3]

Substituted purines can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of key substrates required for cell cycle transitions.[1] Specifically, the inhibition of CDK1 and CDK2 is a primary focus for cancer therapies, as these kinases are essential for the G1/S and G2/M transitions in the cell cycle.[1] The structural features of 2-Chloro-6-(methylamino)purine, with substitutions at the C2 and C6 positions, are critical for its interaction with the kinase domain.

Signaling Pathway Context:

The cell cycle is a tightly regulated process involving the sequential activation and inactivation of CDK-cyclin complexes. The inhibition of these complexes by compounds like 2-Chloro-6-(methylamino)purine can lead to cell cycle arrest and, ultimately, apoptosis in cancer cells.

Quantitative Data on Biological Activity

Table 1: Antiproliferative Activity of 2,6-Disubstituted Purine Analogs against Human Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | MCF-7 (Breast) | Not Specified | single-digit micromolar | [4] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | HCT-116 (Colon) | Not Specified | single-digit micromolar | [4] |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 (Melanoma) | Not Specified | single-digit micromolar | [4] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | MCF-7 (Breast) | Not Specified | single-digit micromolar | [4] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | HCT-116 (Colon) | Not Specified | single-digit micromolar | [4] |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | Not Specified | single-digit micromolar | [4] |

| 2-(p-n-butylanilino)-2'-deoxyadenosine | HeLa (Cervical) | [3H]Thymidine Incorporation | 1 | [5] |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine | HeLa (Cervical) | [3H]Thymidine Incorporation | 25 | [5] |

Table 2: CDK Inhibitory Activity of 2,6-Disubstituted Purine Analogs

| Compound | Target | IC50 (nM) | Reference |

| 6-cyclohexylmethoxy-2-(4′-sulfamoylanilino)purine | CDK2/cyclin A | Not Specified | [6] |

| 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide | CDK2 | Not Specified | [6] |

| Roscovitine | CDK2/cyclin A | 45 | [7] |

| Milciclib | CDK2 | 45 | [7] |

Experimental Protocols

The evaluation of the biological activity of 2-Chloro-6-(methylamino)purine typically involves a series of in vitro assays to determine its antiproliferative effects and its ability to inhibit specific molecular targets.

Antiproliferative Activity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-6-(methylamino)purine. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]

Cyclin-Dependent Kinase (CDK) Inhibition Assay

Biochemical assays are employed to directly measure the inhibitory effect of the compound on specific CDK-cyclin complexes.

Methodology:

-

Reaction Setup: In a microplate, combine the purified recombinant CDK/cyclin complex, a suitable substrate (e.g., Histone H1 or a specific peptide), and varying concentrations of 2-Chloro-6-(methylamino)purine in an appropriate kinase buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-32P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected using specific antibodies or luminescence-based methods (e.g., ADP-Glo™).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose filter paper.

-

Detection and Quantification: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done using a scintillation counter. For non-radiometric assays, the signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

2-Chloro-6-(methylamino)purine belongs to a class of purine analogs with demonstrated potential as inhibitors of cyclin-dependent kinases, key regulators of the cell cycle. While direct quantitative data for this specific compound is limited in publicly available literature, the activity of structurally related molecules suggests that it likely possesses antiproliferative properties against cancer cells. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its biological activity.

Future research should focus on:

-

Quantitative Profiling: Determining the IC50 values of 2-Chloro-6-(methylamino)purine against a panel of cancer cell lines and a broad range of kinases to establish its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with its primary targets through techniques such as X-ray crystallography of the compound in complex with CDKs.

-

In Vivo Efficacy: Evaluating the antitumor activity of 2-Chloro-6-(methylamino)purine in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-Chloro-6-(methylamino)purine to optimize its potency, selectivity, and pharmacokinetic properties.

The continued investigation of 2-Chloro-6-(methylamino)purine and related purine analogs holds promise for the development of novel and effective cancer therapeutics.

References

- 1. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, cell growth inhibition, and antitumor screening of 2-(p-n-butylanilino)purines and their nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medic.upm.edu.my [medic.upm.edu.my]

In-Depth Technical Guide: Solubility and Stability of 2-Chloro-6-(methylamino)purine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of 2-Chloro-6-(methylamino)purine is limited. This guide synthesizes the available information for this compound and its structural analogs to provide a comprehensive technical overview. The experimental protocols described are generalized methodologies based on established pharmaceutical testing guidelines.

Introduction

2-Chloro-6-(methylamino)purine is a purine derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a scaffold for the development of various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development, including formulation, analytical method development, and pharmacokinetic studies. This document provides a detailed examination of the known characteristics of 2-Chloro-6-(methylamino)purine and offers standardized protocols for its comprehensive evaluation.

Physicochemical Properties

Based on available data, 2-Chloro-6-(methylamino)purine is a solid compound at room temperature with a high melting point, suggesting a stable crystalline structure.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClN₅ | |

| Molecular Weight | 183.60 g/mol | |

| Appearance | Solid | |

| Melting Point | >300 °C |

Solubility Profile

General Solubility Considerations for Purine Analogs

The solubility of purine derivatives is influenced by several factors:

-

pH: The presence of ionizable groups (amino and purine ring nitrogens) means that solubility is often significantly affected by the pH of the medium. In acidic conditions, the amino groups can be protonated, while in basic conditions, the purine ring protons can be removed, leading to increased solubility in aqueous solutions.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. While sparingly soluble in non-polar organic solvents, purine analogs often show increased solubility in polar aprotic solvents like DMSO and DMF, as well as in protic solvents like ethanol and methanol, especially with heating.

-

Crystal Lattice Energy: A high melting point, as observed for 2-Chloro-6-(methylamino)purine, often correlates with high crystal lattice energy, which can lead to lower solubility.

Stability Profile

Detailed stability studies for 2-Chloro-6-(methylamino)purine are not publicly available. However, a study on the stability of a closely related nucleoside, 2-chloro-2'-deoxyadenosine, provides valuable insights into the potential degradation pathways and influential factors. The primary degradation route for this class of compounds under acidic conditions is hydrolysis of the glycosidic bond, and for the purine base itself, potential hydrolysis of the chloro-substituent.

Stability of the Analogous Compound 2-chloro-2'-deoxyadenosine

A study on 2-chloro-2'-deoxyadenosine revealed its stability profile at various pH values and temperatures. The compound was found to be stable at neutral and basic pH but demonstrated significant degradation under acidic conditions.[1]

| pH | Temperature (°C) | Half-life (t₁/₂) | Remaining Compound after 6h |

| 1 | 37 | 0.37 hours | 2% (after 2h) |

| 2 | 37 | 1.6 hours | 13% |

| Neutral & Basic | 37 - 80 | Stable | Not specified |

Table based on data for 2-chloro-2'-deoxyadenosine and intended to be indicative for 2-Chloro-6-(methylamino)purine.[1]

This suggests that 2-Chloro-6-(methylamino)purine is likely to be most stable in neutral to basic aqueous solutions and may undergo degradation in acidic environments. The primary degradation product is anticipated to be 2-hydroxy-6-(methylamino)purine (a hypoxanthine derivative) or potentially deamination products under certain conditions.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of 2-Chloro-6-(methylamino)purine. These are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Determination Protocol

This protocol outlines the equilibrium solubility assessment in various solvents.

Caption: A generalized workflow for determining the equilibrium solubility of 2-Chloro-6-(methylamino)purine.

Methodology:

-

Preparation: Accurately weigh an excess amount of 2-Chloro-6-(methylamino)purine into glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO)) to each vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples using a suitable syringe filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute an aliquot of the clear supernatant with an appropriate solvent and quantify the concentration of 2-Chloro-6-(methylamino)purine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the solubility in mg/mL or µg/mL.

Stability Testing Protocol

This protocol describes a systematic approach to evaluating the stability of 2-Chloro-6-(methylamino)purine under various stress conditions.

Caption: A systematic workflow for assessing the stability of 2-Chloro-6-(methylamino)purine.

Methodology:

-

Solution Preparation: Prepare a stock solution of 2-Chloro-6-(methylamino)purine in a suitable solvent (e.g., a mixture of organic solvent and water).

-

Stress Conditions:

-

pH Stability: Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 2, 7, and 10).

-

Temperature Stability: Incubate the buffered solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).

-

Photostability: Expose a solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Quantify the remaining percentage of 2-Chloro-6-(methylamino)purine at each time point.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant and half-life under each condition.

-

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the scientific literature detailing the involvement of 2-Chloro-6-(methylamino)purine in specific signaling pathways. As a purine analog, it could potentially interact with a wide range of biological targets, including but not limited to:

-

Kinases: Many purine derivatives are known to be kinase inhibitors.

-

Purinergic Receptors: It may act as an agonist or antagonist at adenosine or P2Y receptors.

-

Enzymes of Nucleotide Metabolism: It could interfere with enzymes involved in purine biosynthesis or degradation.

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. The logical relationship for its investigation would follow a standard drug discovery cascade.

Caption: A logical workflow for the development of a purine analog like 2-Chloro-6-(methylamino)purine.

Conclusion

While specific quantitative data for the solubility and stability of 2-Chloro-6-(methylamino)purine remains to be fully elucidated in the public domain, this guide provides a comprehensive framework for its investigation. The provided physicochemical properties, along with data from analogous compounds, suggest that it is a stable, crystalline solid with pH-dependent solubility and potential instability in acidic conditions. The detailed experimental protocols offer a robust starting point for researchers to thoroughly characterize this promising molecule for its potential applications in drug discovery and development. Further studies are warranted to generate precise solubility and stability data and to explore its biological activity.

References

An In-depth Technical Guide on 2-Chloro-6-(methylamino)purine: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(methylamino)purine, a synthetic purine analogue. The document details its discovery and historical context, outlines common synthetic methodologies, and presents its known biological activities, with a particular focus on its role as a xanthine oxidase inhibitor. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and summarizing key quantitative data.

Introduction

2-Chloro-6-(methylamino)purine, also known as 2-chloro-N-methyl-9H-purin-6-amine, is a substituted purine derivative that has garnered interest in the scientific community for its biological activities. Its structure, characterized by a chlorine atom at the C2 position and a methylamino group at the C6 position of the purine ring, makes it a valuable tool in the study of purine metabolism and a potential scaffold for the development of therapeutic agents. This document aims to provide a detailed technical account of this compound, from its origins to its potential applications.

Discovery and History

The precise first synthesis of 2-Chloro-6-(methylamino)purine is not prominently documented in readily available academic literature, suggesting it may have emerged from broader synthetic explorations of purine derivatives rather than a targeted discovery effort. The synthesis of N6-substituted purines from 6-chloropurines has been a common strategy in medicinal chemistry for decades. The general approach involves the nucleophilic substitution of the chlorine atom at the 6-position of a purine ring with an amine.

The foundational work on the synthesis of 2-amino-6-chloropurine, a key precursor, has been described in various patents and publications. These methods often involve the chlorination of guanine or its derivatives. For instance, processes have been developed that involve reacting a 2,9-diacylated derivative of guanine with a chlorinating agent in the presence of a phase transfer catalyst[1]. Such precursors are crucial for the synthesis of a wide array of 6-substituted purine analogues, including 2-Chloro-6-(methylamino)purine.

Synthetic Methodologies

The synthesis of 2-Chloro-6-(methylamino)purine typically proceeds via the nucleophilic aromatic substitution of a di-chlorinated purine precursor. A common starting material is 2,6-dichloropurine.

General Synthetic Pathway

The most straightforward synthesis involves the reaction of 2,6-dichloropurine with methylamine. The greater reactivity of the chlorine atom at the C6 position compared to the C2 position allows for selective substitution.

Experimental Protocol: Synthesis from 2,6-Dichloropurine

This protocol is a generalized procedure based on common methodologies for the synthesis of N6-substituted purines.

Materials:

-

2,6-Dichloropurine

-

Methylamine solution (e.g., 40% in water or in a suitable organic solvent)

-

Ethanol (or another suitable solvent like isopropanol or THF)

-

Triethylamine (optional, as a base to neutralize HCl formed)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable eluents)

Procedure:

-

Dissolve 2,6-dichloropurine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add methylamine solution (typically 1.1 to 2 equivalents) to the stirred solution. If using a salt form of methylamine, add triethylamine (1.1-1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield 2-Chloro-6-(methylamino)purine as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Physicochemical Properties of 2-Chloro-6-(methylamino)purine

| Property | Value | Reference |

| CAS Number | 82499-02-3 | [2][3][4][5][6] |

| Molecular Formula | C₆H₆ClN₅ | [2][3][6] |

| Molecular Weight | 183.60 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | >300 °C | [3][5] |

Biological Activity and Applications

The primary reported biological activity of 2-Chloro-6-(methylamino)purine is its role as an inhibitor of xanthine oxidase.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7] Overproduction of uric acid can lead to hyperuricemia and gout. 2-Chloro-6-(methylamino)purine has been identified as a potent inhibitor of this enzyme.[2] It is structurally similar to allopurinol, a well-known xanthine oxidase inhibitor used in the treatment of gout.[2] The compound is believed to inhibit the enzyme by forming a noncompetitive complex, thereby preventing the production of uric acid.[2]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

2-Chloro-6-(methylamino)purine (test compound)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of the test compound and allopurinol in DMSO. Further dilute with buffer to desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL buffer.

-

Control (No Inhibitor): 50 µL buffer, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

-

Test Compound: 50 µL of the test compound solution at various concentrations, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

-

Positive Control: 50 µL of allopurinol solution at various concentrations, 50 µL xanthine solution, and 50 µL xanthine oxidase solution.

-

-

Measurement:

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Immediately measure the increase in absorbance at 295 nm over a period of 5-10 minutes at a constant temperature (e.g., 25 °C). The rate of uric acid formation is proportional to the rate of increase in absorbance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the following formula: % Inhibition = [ (Ratecontrol - Rateblank) - (Ratesample - Rateblank) ] / (Ratecontrol - Rateblank) x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

-

Table 2: Comparative Xanthine Oxidase Inhibitory Activities (Illustrative)

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

| Allopurinol | ~7-9 | Competitive | [7] |

| 2-Chloro-6-(methylamino)purine | Data not found | Noncompetitive | [2] |

| Acacetin | 0.58 | Mixed-type | [8] |

| Limonene | 37.69 (hypoxanthine as substrate) | Not specified | [9] |

Note: The IC₅₀ values can vary depending on the assay conditions. The data for 2-Chloro-6-(methylamino)purine was not found in the searched literature and would require experimental determination.

Potential in Drug Development

As a potent inhibitor of xanthine oxidase, 2-Chloro-6-(methylamino)purine has been considered a lead compound for the development of new drugs to treat hyperuricemia and gout.[2] The development of non-purine-based xanthine oxidase inhibitors like febuxostat has been a focus in recent drug discovery to avoid some of the side effects associated with purine analogues. However, the study of purine-based inhibitors continues to be important for understanding the enzyme's active site and for developing novel therapeutic strategies.

Conclusion

2-Chloro-6-(methylamino)purine is a synthetic purine derivative with significant inhibitory activity against xanthine oxidase. While its precise historical discovery is not well-documented, its synthesis follows established principles of purine chemistry. Its biological activity makes it a valuable tool for research into purine metabolism and a potential starting point for the design of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including its specific IC₅₀ value against xanthine oxidase and its effects on other cellular pathways. This guide provides a foundational resource for scientists and researchers working with this and related compounds.

References

- 1. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. 2-Chloro-6(methylamino)purine | 82499-02-3 | HDA49902 [biosynth.com]

- 3. This compound 97 82499-02-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. alkalisci.com [alkalisci.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent Xanthine Oxidase Inhibitory Activity of Constituents of Agastache rugosa (Fisch. and C.A.Mey.) Kuntze - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-6-(methylamino)purine structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and biological activity of 2-Chloro-6-(methylamino)purine, a potent inhibitor of the enzyme xanthine oxidase.

Core Compound Information

2-Chloro-6-(methylamino)purine is a synthetic purine analogue that has garnered interest in the scientific community for its biological activities, primarily as an enzyme inhibitor.

Structure and Molecular Weight

The chemical structure of 2-Chloro-6-(methylamino)purine is characterized by a purine core with a chlorine atom at the 2-position and a methylamino group at the 6-position.

Chemical Structure:

Molecular Formula: C₆H₆ClN₅[1]

Molecular Weight: 183.60 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-6-(methylamino)purine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 82499-02-3 | [1] |

| Appearance | Solid | |

| Melting Point | >300 °C | |

| SMILES | CNc1nc(Cl)nc2[nH]cnc12 | |

| InChI | 1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) |

Biological Activity: Inhibition of Xanthine Oxidase

2-Chloro-6-(methylamino)purine is a potent, non-competitive inhibitor of xanthine oxidase.[2][3] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][5] The overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3]

Quantitative Inhibition Data

The inhibitory potency of 2-Chloro-6-(methylamino)purine against xanthine oxidase has been quantified and is compared with the well-known inhibitor, allopurinol.

| Compound | IC₅₀ (μM) | Inhibition Type | Reference |

| 2-Chloro-6-(methylamino)purine | 10.19 ± 0.10 | Non-competitive | [2][3] |

| Allopurinol | 7.82 ± 0.12 | Competitive | [2] |

Signaling Pathway

The mechanism of action of 2-Chloro-6-(methylamino)purine is through the inhibition of the purine catabolism pathway. By blocking xanthine oxidase, it reduces the production of uric acid.

Caption: Inhibition of the purine catabolism pathway by 2-Chloro-6-(methylamino)purine.

Experimental Protocols

Synthesis of 2-Chloro-6-(methylamino)purine

General Reaction Scheme:

Caption: General synthesis of 2-Chloro-6-(methylamino)purine.

Note: The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to achieve a good yield and purity of the final product.

In Vitro Xanthine Oxidase Inhibition Assay

The following is a general protocol for determining the inhibitory activity of 2-Chloro-6-(methylamino)purine against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

2-Chloro-6-(methylamino)purine (test compound)

-

Allopurinol (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Prepare stock solutions of 2-Chloro-6-(methylamino)purine and allopurinol in DMSO, and then dilute to various concentrations with phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Phosphate buffer and DMSO (without enzyme or substrate).

-

Control (100% activity): Phosphate buffer, xanthine oxidase solution, and DMSO.

-

Test Compound: Phosphate buffer, xanthine oxidase solution, and various concentrations of 2-Chloro-6-(methylamino)purine solution.

-

Positive Control: Phosphate buffer, xanthine oxidase solution, and various concentrations of allopurinol solution.

-

-

Reaction Initiation and Measurement:

-

Add the substrate (xanthine solution) to all wells to start the reaction.

-

Immediately measure the absorbance at 295 nm at regular intervals for a set period (e.g., 5-10 minutes) using a spectrophotometer. The increase in absorbance corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound and positive control using the following formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Workflow Diagram:

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

References

- 1. 2-Chloro-6(methylamino)purine | 82499-02-3 | HDA49902 [biosynth.com]

- 2. The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Biochemistry Glossary: Purine Catabolism & Disorders | ditki medical & biological sciences [ditki.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Chloro-6-(methylamino)purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Chloro-6-(methylamino)purine, a purine derivative of interest in medicinal chemistry and drug discovery. The document outlines anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presents generalized experimental protocols for their acquisition, and includes a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The anticipated ¹H and ¹³C NMR chemical shifts for 2-Chloro-6-(methylamino)purine are presented below. These values are estimated based on the known chemical shifts of the purine core and the influence of the chloro and methylamino substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-6-(methylamino)purine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-8 | 7.8 - 8.2 | Singlet |

| N-H (amino) | 6.5 - 7.5 (broad) | Singlet |

| C-H₃ (methyl) | 3.1 - 3.4 | Singlet |

| N-H (purine) | 12.0 - 13.0 (broad) | Singlet |

Note: The chemical shifts of N-H protons can be highly variable and are dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-(methylamino)purine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-4 | 150 - 153 |

| C-5 | 118 - 122 |

| C-6 | 158 - 161 |

| C-8 | 140 - 143 |

| CH₃ | 27 - 30 |

Mass Spectrometry (MS)

The expected mass spectrometry data for 2-Chloro-6-(methylamino)purine is detailed below. The molecular weight of 2-Chloro-6-(methylamino)purine (C₆H₆ClN₅) is 183.60 g/mol .

Table 3: Predicted Mass Spectrometry Data for 2-Chloro-6-(methylamino)purine

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 184.03 | Protonated molecular ion |

| [M]⁺ | 183.02 | Molecular ion |

| [M-CH₃]⁺ | 168.00 | Loss of a methyl radical |

| [M-Cl]⁺ | 148.05 | Loss of a chlorine radical |

| [C₅H₄N₅]⁺ | 134.05 | Fragmentation of the purine ring |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for acquiring NMR and MS data for compounds such as 2-Chloro-6-(methylamino)purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

2-Chloro-6-(methylamino)purine sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-Chloro-6-(methylamino)purine sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS (0.03% v/v) to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard single-pulse experiment.

-

Apply a 90° pulse with a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Apply a 30° pulse with a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

2-Chloro-6-(methylamino)purine sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump or liquid chromatography system for sample introduction

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the 2-Chloro-6-(methylamino)purine sample (approximately 1-10 µg/mL) in a suitable high-purity solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI) to optimal values for the analyte.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

-

Acquire the mass spectrum in full scan mode.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum.

-

-

Data Analysis:

-

Analyze the full scan spectrum to identify the molecular ion peak.

-

Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a chemical compound like 2-Chloro-6-(methylamino)purine.

The diagram above outlines the key stages from the initial synthesis of the target compound to its final structural confirmation using NMR and MS techniques. This systematic approach ensures the purity and correct identification of the synthesized molecule, which is crucial for subsequent applications in research and development.

Potential Therapeutic Targets of 2-Chloro-6-(methylamino)purine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract